molecular formula C8H7NOS2 B6240921 2-(methylsulfanyl)-1,3-benzothiazol-5-ol CAS No. 562826-61-3

2-(methylsulfanyl)-1,3-benzothiazol-5-ol

Cat. No.: B6240921
CAS No.: 562826-61-3
M. Wt: 197.3
InChI Key:
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Description

2-(methylsulfanyl)-1,3-benzothiazol-5-ol is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. The benzothiazole ring system is known for its aromatic properties and is widely studied for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-1,3-benzothiazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide under basic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-1,3-benzothiazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to modify the benzothiazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-(methylsulfanyl)-1,3-benzothiazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its role in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-1,3-benzothiazol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The aromatic benzothiazole ring and the methylsulfanyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-mercaptobenzothiazole
  • 2-(methylthio)benzothiazole
  • 5-chloro-2-(methylsulfanyl)benzothiazole

Uniqueness

2-(methylsulfanyl)-1,3-benzothiazol-5-ol is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or different properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

562826-61-3

Molecular Formula

C8H7NOS2

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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